![molecular formula C50H50ClN7O13 B10854448 N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT367766 (formic) is an orally active protein degrader and a Cereblon-based pirin-targeting proteolysis-targeting chimera (PROTAC). It is a third-generation heterobifunctional compound that selectively targets pirin for degradation, effectively diminishing its protein expression at low concentrations. This compound demonstrates moderate affinity towards the CRBN-DDB1 complex, with an IC50 value of 490 nanomolar, and exhibits strong binding to recombinant pirin and CRBN, with dissociation constant values of 55 nanomolar and 120 nanomolar, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CCT367766 (formic) involves the conjugation of a ligand for the target protein (pirin) with a ligand for the E3 ubiquitin ligase Cereblon, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Ligand for Pirin: This involves the preparation of a molecule that can specifically bind to pirin.
Synthesis of the Ligand for Cereblon: This involves the preparation of a molecule that can specifically bind to the Cereblon E3 ubiquitin ligase.
Linker Synthesis: The linker is synthesized to connect the two ligands.
Conjugation: The ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of CCT367766 (formic) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the ligands and linker are synthesized in batches.
Purification: The synthesized compounds are purified using techniques such as chromatography.
Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
CCT367766 (formic) undergoes several types of chemical reactions, including:
Binding Reactions: It binds to the target protein pirin and the E3 ubiquitin ligase Cereblon.
Degradation Reactions: It facilitates the ubiquitination and subsequent proteasomal degradation of pirin.
Common Reagents and Conditions
Binding Reactions: These reactions typically occur under physiological conditions, with the presence of the target protein and the E3 ligase.
Degradation Reactions: These reactions require the presence of ubiquitin, ATP, and the proteasome.
Major Products Formed
The major product formed from the degradation reaction is the ubiquitinated pirin, which is subsequently degraded by the proteasome into smaller peptides.
Applications De Recherche Scientifique
CCT367766 (formic) has several scientific research applications, including:
Chemistry: It serves as a chemical tool for studying the functions of the largely unexplored protein pirin.
Biology: It is used to investigate the role of pirin in various biological processes.
Medicine: It has potential therapeutic applications in diseases where pirin is implicated, such as cancer.
Industry: It is used in the development of new PROTAC-based therapies and research tools.
Mécanisme D'action
CCT367766 (formic) exerts its effects through the following mechanism:
Binding: The compound binds to both the target protein pirin and the E3 ubiquitin ligase Cereblon.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to pirin, tagging it for degradation.
Degradation: The ubiquitinated pirin is recognized and degraded by the proteasome, leading to a reduction in pirin protein levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
CCT367766: A similar compound that also targets pirin for degradation.
SR-1114: Another PROTAC that targets different proteins for degradation.
MS83: A PROTAC with a different target protein and E3 ligase.
Uniqueness
CCT367766 (formic) is unique due to its high specificity for pirin and its moderate affinity for the CRBN-DDB1 complex. Its ability to effectively degrade pirin at low concentrations makes it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C50H50ClN7O13 |
|---|---|
Poids moléculaire |
992.4 g/mol |
Nom IUPAC |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid |
InChI |
InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3) |
Clé InChI |
URCCZTKAWRGCCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



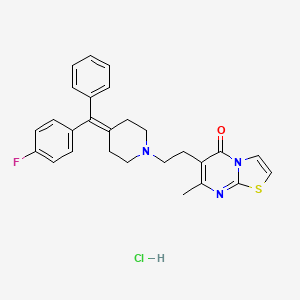
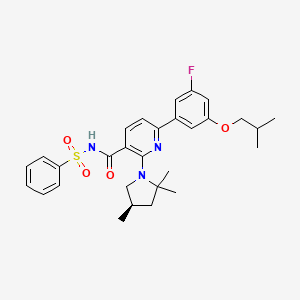
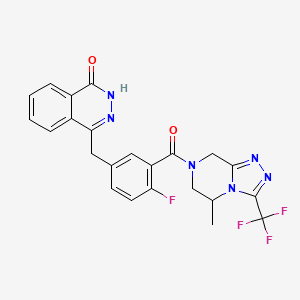
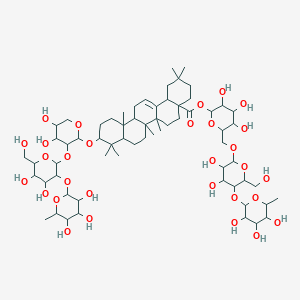
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
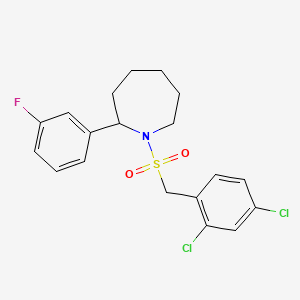
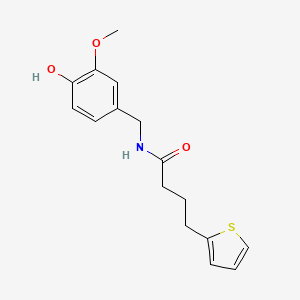
![cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)
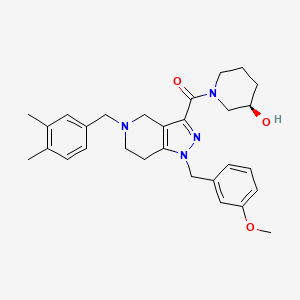
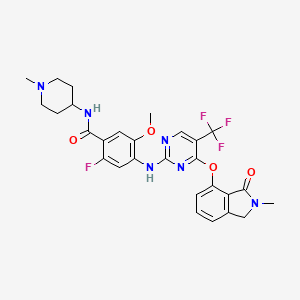


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)